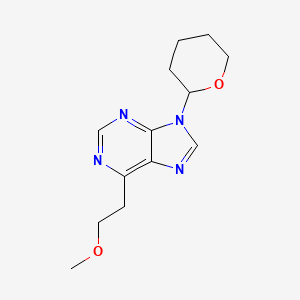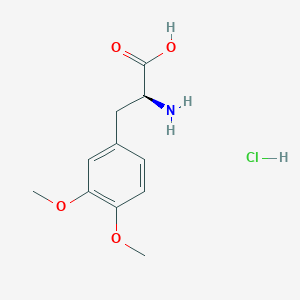
3,4-Dimethoxyphenyl-L-alanine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 3,4-diméthoxyphényl-L-alanine est un composé chimique de formule moléculaire C11H15NO4Ce composé est un dérivé de la L-tyrosine et est utilisé dans diverses applications de recherche scientifique, en particulier dans la synthèse de peptides et comme intermédiaire dans la préparation de molécules organiques complexes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 3,4-diméthoxyphényl-L-alanine implique généralement la réaction de la 3,4-diméthoxybenzaldéhyde avec un dérivé d'acide aminé approprié dans des conditions spécifiques. Une méthode courante est l'amination réductrice de la 3,4-diméthoxybenzaldéhyde avec de la L-alanine en présence d'un agent réducteur tel que le cyanoborohydrure de sodium .
Méthodes de production industrielle
La production industrielle de chlorhydrate de 3,4-diméthoxyphényl-L-alanine utilise souvent la synthèse chemoenzymatic. Cette méthode implique l'utilisation d'enzymes modifiées, telles que des variantes d'aspartate aminotransférase, pour catalyser la conversion du 3,4-diméthoxyphénylpyruvate en 3,4-diméthoxyphényl-L-alanine avec une grande efficacité et un excès énantiomérique .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 3,4-diméthoxyphényl-L-alanine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes.
Réduction : Les réactions de réduction peuvent le convertir en ses alcools correspondants.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels sur le cycle aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont des agents réducteurs fréquemment utilisés.
Substitution : Les réactions d'halogénation utilisent souvent des réactifs tels que le brome ou le chlore en conditions acides.
Principaux produits
Oxydation : Produit des quinones.
Réduction : Donne des dérivés d'alcool.
Substitution : Donne des composés aromatiques halogénés ou autres substitués.
Applications De Recherche Scientifique
Le chlorhydrate de 3,4-diméthoxyphényl-L-alanine est utilisé dans divers domaines de recherche scientifique :
Biologie : Étudié pour son rôle potentiel dans les voies métaboliques et les interactions enzymatiques.
Médecine : Enquête sur ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments ciblant les troubles neurologiques.
Industrie : Employé dans la production de produits chimiques fins et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 3,4-diméthoxyphényl-L-alanine implique son interaction avec des enzymes et des récepteurs spécifiques dans les systèmes biologiques. Il agit comme un substrat pour diverses enzymes, conduisant à la formation de composés biologiquement actifs. Les cibles moléculaires et les voies impliquées comprennent la modulation de la synthèse des neurotransmetteurs et l'inhibition d'enzymes métaboliques spécifiques .
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxyphenyl-L-alanine hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymes, leading to the formation of biologically active compounds. The molecular targets and pathways involved include the modulation of neurotransmitter synthesis and the inhibition of specific metabolic enzymes .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Méthoxy-O-méthyl-L-tyrosine
- L-3,4-diméthoxyphénylalanine
- 3,4-diméthoxy-L-phénylalanine
Unicité
Le chlorhydrate de 3,4-diméthoxyphényl-L-alanine est unique en raison de son schéma de substitution spécifique sur le cycle aromatique, qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux dans la synthèse de peptides spécialisés et comme intermédiaire dans la préparation de molécules organiques complexes .
Propriétés
Formule moléculaire |
C11H16ClNO4 |
|---|---|
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14;/h3-4,6,8H,5,12H2,1-2H3,(H,13,14);1H/t8-;/m0./s1 |
Clé InChI |
KRIFQZYWLFOKRA-QRPNPIFTSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)OC.Cl |
SMILES canonique |
COC1=C(C=C(C=C1)CC(C(=O)O)N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



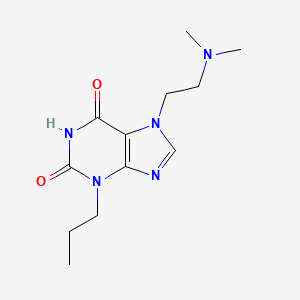
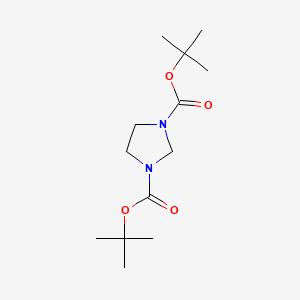
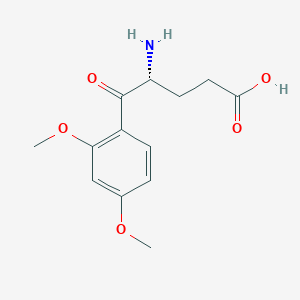

![1-Methyl-3-(piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11853074.png)
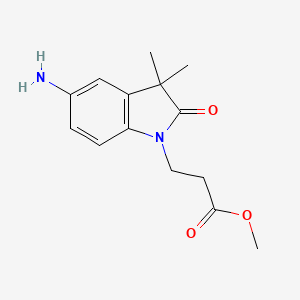
![(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid](/img/structure/B11853083.png)

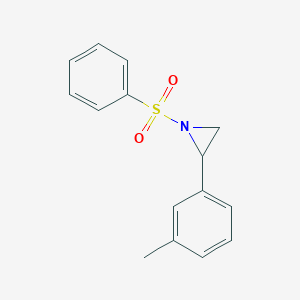
![9-phenylfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11853103.png)


